molecular formula C18H16N2O3 B2875581 N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE CAS No. 955768-33-9

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE

Cat. No.: B2875581
CAS No.: 955768-33-9
M. Wt: 308.337
InChI Key: CUYCKVMRHICKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"N-[(4-Methoxyphenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide" is a synthetic small molecule characterized by a 1,3-oxazole core substituted at the 2-position with a carboxamide group and at the 5-position with a phenyl ring. The carboxamide nitrogen is further functionalized with a 4-methoxyphenylmethyl group.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-15-9-7-13(8-10-15)11-19-17(21)18-20-12-16(23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYCKVMRHICKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson–Gabriel Cyclization

The Robinson–Gabriel method remains a cornerstone for oxazole synthesis, employing α-acylaminoketones cyclodehydrated under acidic conditions. For the target compound, this approach necessitates:

  • Preparation of α-acylaminoketone precursor via condensation of 5-phenyloxazole-2-carboxylic acid derivatives with 4-methoxybenzylamine.
  • Cyclization using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures (80–120°C).

Example protocol :

  • React methyl 3-cyclopropyl-3-oxopropanoate with 4-azidoanisole under Dimroth rearrangement conditions to form the triazole intermediate.
  • Convert the intermediate to 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid , followed by amidation with 4-chloroaniline using 1,1′-carbonyldiimidazole (CDI).

Halogen Dance Isomerization

For regioselective substitution, halogen dance isomerization enables access to 2,4,5-trisubstituted oxazoles. This method involves:

  • Metalation of 5-bromo-2-phenylthio-1,3-oxazole at −78°C using lithium diisopropylamide (LDA).
  • Isomerization to 5-lithio-4-bromo-2-phenylthio-1,3-oxazole upon warming to 0°C.
  • Electrophilic quenching with phenylboronic acid via Suzuki–Miyaura coupling to install the C5-phenyl group.

Key reaction conditions :

  • Anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
  • Catalytic Pd(PPh₃)₄ (10 mol%) for cross-coupling.
  • Yields: 67–80% for trisubstituted oxazoles.

Formation of the Carboxamide Moiety

CDI-Mediated Amidation

1,1′-Carbonyldiimidazole (CDI) activation proves effective for converting oxazole-2-carboxylic acids to carboxamides:

  • Activate 5-phenyl-1,3-oxazole-2-carboxylic acid with CDI in anhydrous THF.
  • Add 4-methoxybenzylamine and stir at room temperature for 12 hours.

Typical yields : 70–85%.

Carboxylic Acid Chloride Route

Classical amidation via acid chlorides:

  • Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
  • React with 4-methoxybenzylamine in dichloromethane (DCM) with triethylamine (Et₃N) as base.

Reaction profile :

  • Completion within 2–4 hours at 0°C.
  • Yields: 65–78%.

Alternative One-Pot Synthesis Strategies

Recent advances enable convergent synthesis via multicomponent reactions (MCRs):

  • Combine phenylglyoxylic acid , 4-methoxybenzylamine , and dehydrating agent DMT-MM .
  • Perform Suzuki–Miyaura coupling in situ with phenylboronic acid.

Benefits :

  • Reduced purification steps.
  • Overall yields up to 68%.

Optimization and Yield Considerations

Solvent and Temperature Effects

  • Cyclization steps : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Amidation : Non-polar solvents (DCM) minimize side reactions.

Catalytic Systems

  • Pd(PPh₃)₄ outperforms other catalysts in Suzuki couplings for aryl–oxazole bonds.
  • LDA vs. LiHMDS : LDA provides superior regioselectivity in halogen dance isomerizations.

Purification Techniques

  • Flash chromatography (silica gel, hexane/EtOAc) resolves oxazole derivatives.
  • Recrystallization from ethanol/water mixtures improves purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-5-PHENYL-1,3-OXAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness and pharmacological relevance can be contextualized by comparing it to analogues with related scaffolds or substituents. Below is a comparative analysis based on available

Table 1: Comparison with Structurally Related Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
N-[(4-Methoxyphenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide (Target) 1,3-Oxazole 2-Carboxamide (N-linked 4-methoxyphenylmethyl); 5-Phenyl 336.39 (calculated) Planar heterocycle with lipophilic substituents; potential for π-π interactions
N-(3-Ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-4-carboxamide 1,3-Oxazole 4-Carboxamide (N-linked 3-ethylphenyl); 5-(4-Methoxyphenyl) 363.43 (calculated) Positional isomerism at carboxamide (C4 vs. C2); increased steric bulk
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) 1,3,4-Oxadiazole Sulfamoyl benzamide; 5-(4-Methoxyphenylmethyl) Not reported Broader heterocycle (oxadiazole); sulfamoyl group may enhance solubility
5-[4-(Octyloxy)phenyl]-N′-[(3Z)-2-oxo-1H-indol-3-ylidene]pyrazole-3-carbohydrazide Pyrazole Carbohydrazide (indole-linked); 5-(4-octyloxyphenyl) 486.58 (calculated) Extended alkyl chain (octyloxy) enhances membrane permeability

Key Observations:

Core Heterocycle Variations: The target compound’s 1,3-oxazole core distinguishes it from 1,3,4-oxadiazole derivatives (e.g., LMM5 in ). Oxadiazoles typically exhibit higher metabolic stability but may reduce bioavailability due to increased polarity .

Substituent Effects :

  • The 4-methoxyphenyl group is a common feature in the target compound and LMM4. This moiety likely contributes to lipophilicity and may facilitate interactions with aromatic residues in enzyme active sites .
  • In contrast, the octyloxy chain in the pyrazole derivative () suggests a design strategy to enhance membrane penetration, which could be advantageous in antimicrobial applications .

Positional Isomerism :

  • The positional shift of the carboxamide group (C2 in the target vs. C4 in "N-(3-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-4-carboxamide") alters steric and electronic profiles. C2-substituted oxazoles may exhibit better planarity, favoring stacking interactions in protein binding pockets .

Molecular Weight and Drug-Likeness :

  • The target compound (MW 336.39) falls within the acceptable range for oral bioavailability (Rule of Five). However, pyrazole derivatives with higher molecular weights (e.g., 486.58 in ) may face challenges in pharmacokinetic optimization .

Research Implications

  • Antifungal Potential: While LMM5 and LMM11 () were tested against fungal strains, the target compound’s oxazole core could offer advantages in overcoming resistance mechanisms associated with azole antifungals .
  • Synthetic Accessibility : The target compound’s simpler structure (vs. sulfamoyl or carbohydrazide derivatives) may streamline synthesis and scale-up processes .

Biological Activity

N-[(4-Methoxyphenyl)methyl]-5-phenyl-1,3-oxazole-2-carboxamide, also known by its CAS number 17064-22-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

  • Molecular Formula : C16H13N2O2
  • Molecular Weight : 251.28 g/mol
  • LogP : 4.017 (indicating lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Tubulin Inhibition : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cell cycle arrest in the G2/M phase, effectively inhibiting tumor growth .
  • Anti-inflammatory Activity : The compound has demonstrated potential as an inhibitor of pro-inflammatory cytokines such as TNF-alpha and IL-6. It acts on the MAPK signaling pathway, which plays a critical role in inflammation .
  • Antimicrobial Effects : Preliminary studies suggest that derivatives of oxazole compounds exhibit antimicrobial activity against various pathogens, indicating a broad spectrum of potential therapeutic applications .

Biological Activity Overview

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Anticancer Inhibits tubulin polymerization; induces apoptosis in cancer cells ,
Anti-inflammatory Reduces levels of TNF-alpha and IL-6; inhibits MAPK signaling
Antimicrobial Exhibits activity against bacterial strains; potential for broader applications

Case Studies

  • Anticancer Efficacy : A study investigating the effects of related oxazole derivatives found that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, including HeLa and A549 cells. The mechanism was linked to the inhibition of tubulin polymerization .
  • Inflammation Models : In vivo studies demonstrated that treatment with this compound significantly reduced inflammation markers in mouse models subjected to LPS-induced inflammation. This suggests a promising avenue for treating inflammatory diseases .
  • Microbial Resistance : Research on antimicrobial properties indicated that derivatives of this compound could inhibit growth in resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.